3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O/c1-10-15(17-23-16(25-28-17)13-7-2-3-8-14(13)19)24-26-27(10)12-6-4-5-11(9-12)18(20,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCBVFJNDKNZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole represents a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms that contributes to various biological activities.
- Oxadiazole Ring : A heterocyclic compound that enhances the lipophilicity and biological activity of the molecule.
- Chlorophenyl and Trifluoromethyl Substituents : These groups are known to influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to the oxadiazole and triazole classes exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial cells.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 0.25 | |
| Triazole Derivative B | Antifungal | 0.5 |
Anti-inflammatory and Analgesic Properties
The oxadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
- Case Study : A study assessing a related oxadiazole compound showed a significant reduction in pain response in animal models when compared to standard analgesics like aspirin .
Anticancer Potential
Certain triazole-containing compounds have been evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Mechanism : Triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity related to inflammation and pain signaling.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with carbonyl compounds or the cyclization of hydrazides with carboxylic acids. The specific compound can be synthesized through a multi-step reaction involving the formation of a triazole ring followed by cyclization to form the oxadiazole structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activities. For example, studies have shown that compounds containing the oxadiazole moiety can act as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to reduced proliferation of cancer cells. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM for various synthesized oxadiazoles against different cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 0.47 | LN229 (Glioblastoma) |
| Compound B | Thymidylate Synthase | 1.4 | MCF-7 (Breast Cancer) |
Antidiabetic Effects
In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic potential. Studies using genetically modified Drosophila melanogaster models have shown that certain derivatives can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .
Table 2: Antidiabetic Activity in Drosophila Models
| Compound | Glucose Level Reduction (%) | Model Used |
|---|---|---|
| Compound C | 30% | Drosophila melanogaster |
| Compound D | 25% | Drosophila melanogaster |
Case Study 1: Anticancer Activity Assessment
A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on glioblastoma cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds. Results indicated a dose-dependent response with significant apoptosis observed in treated cells .
Case Study 2: Antidiabetic Efficacy in Vivo
Another investigation focused on the antidiabetic properties of oxadiazoles in a Drosophila model. The study monitored glucose levels before and after administration of selected compounds over several days. Results showed a marked decrease in glucose levels compared to control groups, suggesting potential for further development as antidiabetic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
Compounds 4 and 5 (from and ) are isostructural analogs with 4-chlorophenyl and 4-fluorophenyl groups, respectively. Both crystallize in triclinic $ P\overline{1} $ symmetry, with two independent molecules in the asymmetric unit. Despite minor adjustments for halogen size (Cl vs. F), their molecular conformations remain planar except for one fluorophenyl group oriented perpendicularly. In contrast, the target compound’s 2-chlorophenyl group may introduce steric hindrance, altering planarity and crystal packing compared to 4 and 5 .
Table 1: Structural Comparison of Oxadiazole Derivatives
Electronic and Bioactivity Trends
- Halogen Influence: demonstrates that halogen atoms (Cl, F) enhance antimicrobial activity by improving lipophilicity and target binding.
- Trifluoromethyl vs. Trifluoromethoxy : ’s compound replaces CF₃ with a trifluoromethoxy (OCF₃) group, which increases polarity but may reduce membrane permeability compared to the target compound’s CF₃ group .
Table 2: Electronic and Bioactivity Comparison
Q & A
Basic: What are the key synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the oxadiazole core, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce the triazole moiety. Key steps include:
- Oxadiazole formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative under reflux conditions (e.g., POCl₃ as a catalyst) .
- Triazole introduction : Reaction of a propargyl-substituted intermediate with an azide-functionalized aryl group (e.g., 3-(trifluoromethyl)phenyl azide) using Cu(I) catalysis .
Optimization : - Solvent selection (e.g., DMF or PEG-400) and temperature control (70–80°C) improve yield and purity .
- Catalysts like Bleaching Earth Clay (pH 12.5) enhance regioselectivity in heterocycle formation .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituent environments (e.g., trifluoromethylphenyl protons resonate at δ 7.5–8.0 ppm as doublets due to deshielding) .
- ¹³C NMR : Confirms oxadiazole/triazole carbons (e.g., oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
Advanced: How do structural modifications (e.g., trifluoromethyl or chloro substituents) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl (CF₃) groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies. For example, CF₃ at the 3-phenyl position increases apoptosis-inducing activity in cancer cell lines by 40% compared to non-fluorinated analogs .
- Chlorophenyl groups : Electron-withdrawing effects stabilize π-π stacking with biological targets (e.g., kinase active sites). Substitution at the 2-position on the phenyl ring optimizes steric fit in enzyme pockets .
Experimental Validation : - Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., TIP47 protein, a key apoptosis regulator) .
- In vitro assays : Compare IC₅₀ values of derivatives in cytotoxicity screens (e.g., MX-1 tumor models) .
Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) :
- Key Parameters :
- R-factor optimization (<5% for high-resolution data).
- Hydrogen bonding networks (e.g., triazole N-H···O interactions stabilize crystal packing) .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
- RNA sequencing to identify differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic Bax) .
Advanced: What experimental challenges arise from fluorine substitution, and how are they mitigated?
Methodological Answer:
- Challenges :
- Synthetic handling : CF₃ groups are sensitive to hydrolysis; use anhydrous conditions and Schlenk techniques .
- NMR signal splitting : Fluorine decoupling (¹⁹F-¹H) clarifies overlapping peaks .
- Solutions :
- Stability studies : Monitor decomposition via HPLC under varying pH/temperature .
Advanced: How should conflicting bioactivity data between similar derivatives be analyzed?
Methodological Answer:
- Root Causes :
- Resolution Strategies :
Advanced: What strategies optimize multi-step synthesis for scalability and reproducibility?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., azide formation) to improve safety and yield .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediates in real-time .
- Purification : Employ automated flash chromatography with gradient elution (e.g., hexane/EtOAc) for high-purity isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
